![molecular formula C25H37N3O5S2 B2463669 C25H37N3O5S2 CAS No. 441313-58-2](/img/structure/B2463669.png)
C25H37N3O5S2
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Photovoltaic Parameters : The newly designed molecules exhibit reduced HOMO–LUMO energy gaps (2.17 eV to 2.28 eV) compared to the reference compound. Charge transfer from donor to acceptor is confirmed by frontier molecular orbital (FMO) diagrams. These molecules also show extensive absorption in the visible region, with red-shifted absorption maxima .
EZH2 Inhibitors (Biomedical Applications)
While not directly related to the compound, it’s essential to mention the broader field of EZH2 inhibitors. Researchers have discovered a new class of hexahydroisoquinolin derivatives as EZH2 inhibitors. Steric hindrance significantly impacts their activity. Some potent compounds exhibit low nanomolar to sub-nanomolar potency for EZH2 .
Antimicrobial Potential (Biomedical Applications)
Although not extensively studied for this compound, derivatives with similar structures have shown good antimicrobial potential . Further exploration in this area could reveal interesting applications.
Catalysis (Advanced Catalysis)
Functionalized silica nanoparticles, including those based on the compound, play a crucial role in advanced catalysis. Surface-modified silica nanoparticles enhance catalytic activity, stability, and selectivity. Researchers investigate their use as catalyst supports for various reactions .
Drug Delivery (Biomedical Applications)
Silica-based nanoparticles, when functionalized, offer excellent drug delivery platforms. Their large surface area, tunable pore size, and biocompatibility make them ideal carriers for therapeutic agents. Surface modification influences drug loading, release kinetics, and targeting efficiency .
Environmental Remediation and Wastewater Treatment
Silica nanoparticles find applications in environmental remediation. Their adsorption capacity, stability, and ease of functionalization make them valuable for removing pollutants from water and soil. Researchers explore their use in wastewater treatment, heavy metal removal, and oil spill cleanup .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-N,8-N-diheptyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3O5S2/c1-3-5-7-9-11-16-26-34(30,31)21-18-22(35(32,33)27-17-12-10-8-6-4-2)24-23-19(21)14-13-15-20(23)25(29)28-24/h13-15,18,26-27H,3-12,16-17H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTRPZVHWOKPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC(=C2C3=C1C=CC=C3C(=O)N2)S(=O)(=O)NCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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